molecular formula C8H8BrNO2 B1320734 1-(Bromomethyl)-2-methyl-3-nitrobenzene CAS No. 39053-40-2

1-(Bromomethyl)-2-methyl-3-nitrobenzene

Cat. No.: B1320734
CAS No.: 39053-40-2
M. Wt: 230.06 g/mol
InChI Key: KPWVALMTRXELOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-2-methyl-3-nitrobenzene is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Material Properties

  • 1-(Bromomethyl)-2-methyl-3-nitrobenzene, alongside its chloro counterpart, has been studied for anisotropic displacement parameters. These studies involve both first principles calculations and X-ray diffraction experiments, highlighting its significance in the analysis of molecular structures (Mroz et al., 2020).

Enhancing Polymer Solar Cells

  • This compound has been investigated for its role in the electron transfer process of polymer solar cells. When incorporated into poly(3-hexylthiophene) (P3HT)/[6,6]-phenyl-C61-butyric acid methyl ester (PCBM) layers, it significantly improves the power conversion efficiency of the cells (Fu et al., 2015).

Applications in Polymer Synthesis

  • This compound derivatives have been utilized in the synthesis of hyperbranched polyethers. These polymers exhibit interesting properties due to the presence of phenolic hydroxyl groups, which can be modified for various applications (Uhrich et al., 1992).

Analyzing NMR Spectra

  • The effect of methyl substituents on the NMR spectra of aromatic protons in various nitrobenzene derivatives, including this compound, has been studied. This research is crucial for understanding molecular interactions and structure determination (Beltrame et al., 1975).

Crystallography and Molecular Interactions

  • The crystal structures of several bromo- and bromomethyl-substituted benzenes, including this compound, have been determined. These studies provide insight into molecular interactions like Br···Br, C–H···Br, and C–Br···π, which are key to understanding material properties (Jones et al., 2012).

Investigating Reaction Mechanisms

  • Sodium borohydride has been used to study nucleophilic aromatic substitution by hydrogen, with this compound serving as a key compound in these investigations. Such studies are fundamentalto understanding reaction mechanisms in organic chemistry (Gold, Miri, & Robinson, 1980).

Analytical Techniques in Pharmaceutical Analysis

  • This compound has been identified as a potentially genotoxic impurity in pharmaceutical compounds. Hyphenated techniques such as GC–MS and LC–MS have been developed for its determination, highlighting its relevance in ensuring drug safety and compliance with regulatory standards (Raman et al., 2017).

Chemical Reactivity and Solvent Effects

  • The reactivity of the radical anion of 1-bromo-4-nitrobenzene, a structurally similar compound, has been explored in room temperature ionic liquids. This research provides insights into the effects of solvents on chemical reactivity, which is crucial for the development of new synthesis methods and materials (Ernst et al., 2013).

Synthesis of Radiochemicals

  • This compound derivatives have been used in the synthesis of radiochemicals like [18F]FP-β-CIT, indicating their potential in creating imaging agents for medical diagnostics (Klok et al., 2006).

Mechanism of Action

The mechanism of action of “1-(Bromomethyl)-2-methyl-3-nitrobenzene” would depend on its specific use. As a brominated compound, it could potentially act as an alkylating agent, transferring its bromomethyl group to other molecules. The presence of the nitro group could also confer certain reactivity, depending on the specific conditions and reactants present .

Safety and Hazards

The safety and hazards associated with “1-(Bromomethyl)-2-methyl-3-nitrobenzene” would depend on its specific properties. As a brominated compound, it could potentially be harmful if inhaled, ingested, or if it comes into contact with the skin . The presence of the nitro group could also confer certain hazards, as nitro compounds can be explosive under certain conditions .

Properties

IUPAC Name

1-(bromomethyl)-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-6-7(5-9)3-2-4-8(6)10(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWVALMTRXELOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595214
Record name 1-(Bromomethyl)-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39053-40-2
Record name 1-(Bromomethyl)-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromomethyl-2-methyl-3-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-2-methyl-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-(Bromomethyl)-2-methyl-3-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-(Bromomethyl)-2-methyl-3-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1-(Bromomethyl)-2-methyl-3-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-(Bromomethyl)-2-methyl-3-nitrobenzene
Reactant of Route 6
1-(Bromomethyl)-2-methyl-3-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.